molecular formula C18H21ClN2O4S B3454300 N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide CAS No. 6186-42-1

N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide

Cat. No.: B3454300
CAS No.: 6186-42-1
M. Wt: 396.9 g/mol
InChI Key: UHPNOEFCVGSOHT-UHFFFAOYSA-N
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Description

N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps. The process begins with the preparation of the core glycinamide structure, followed by the introduction of the 3-chloro-4-methoxyphenyl and 3,5-dimethylphenyl groups. The final step involves the addition of the methanesulfonyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)glycinamide
  • N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(sulfonyl)glycinamide

Uniqueness

N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-12-7-13(2)9-14(8-12)20-18(22)11-21(26(4,23)24)15-5-6-17(25-3)16(19)10-15/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPNOEFCVGSOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360321
Record name N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6186-42-1
Record name N~2~-(3-Chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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